molecular formula C12H16ClN3O B1478533 (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098109-29-4

(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B1478533
CAS No.: 2098109-29-4
M. Wt: 253.73 g/mol
InChI Key: BTHYDJQOCXYDLJ-UHFFFAOYSA-N
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Description

“(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol” is a compound that has been studied in the context of antitubercular activity . It is part of a chemotype that was developed from a readily available 2,6-diazaspiro[3.4]octane building block .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, the synthesis of a selective muscarinic agonist commenced from readily available 4-piperidone . The key feature of this process is the preparation and resolution of a piperidin-4-ylacetic acid .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Research on antioxidants and their implications in various fields, such as food engineering, medicine, and pharmacy, is of major interest. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test assess the antioxidant capacity of complex samples. These methods are based on chemical reactions, and spectrophotometry is used to monitor the processes, which could be applicable in studying compounds like “(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol” for their antioxidant properties or reactivity in similar assays (Munteanu & Apetrei, 2021).

Methanol as a Resource in Biotechnological Applications

Methanotrophs, bacteria that use methane as their sole carbon source, showcase the potential of methanol in biotechnological applications, including the production of single-cell protein, biopolymers, and biofuels. These applications demonstrate how methanol and its derivatives could play a role in sustainable technologies and environmental management (Strong, Xie, & Clarke, 2015).

High Energy Density Materials

Research into high-nitrogen azine energetic compounds, including pyrazine derivatives, explores their application in propellants and explosives. This suggests potential interest in the energy release characteristics and stability of “this compound” in energetic material contexts (Yongjin & Shuhong, 2019).

Properties

IUPAC Name

[6-(3-chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-11(15-5-4-14-10)16-6-9(7-17)12(8-16)2-1-3-12/h4-5,9,17H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHYDJQOCXYDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 5
(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 6
(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

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